What is the chemical structure of 2-(methylamino)pentanenitrile
What is the chemical structure of 2-(methylamino)pentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-(methylamino)pentanenitrile, a molecule of interest in organic synthesis and drug discovery. While this compound is not extensively characterized in publicly available literature, this guide consolidates foundational knowledge of α-aminonitriles and provides detailed protocols for the synthesis, purification, characterization, and safe handling of this and structurally related compounds. By leveraging established principles of organic chemistry and analytical science, this document serves as a valuable resource for researchers navigating the synthesis and application of novel aminonitrile scaffolds.
Molecular Identity and Physicochemical Properties
2-(Methylamino)pentanenitrile, with the CAS Number 138062-66-5 and EC Number 984-514-9, is an aliphatic aminonitrile.[1] Its chemical structure consists of a five-carbon pentane backbone with a nitrile group (-C≡N) and a methylamino group (-NHCH₃) attached to the second carbon atom.
Molecular Structure:
Caption: 2D structure of 2-(methylamino)pentanenitrile.
Table 1: Physicochemical Properties (Predicted and Inferred)
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.17 g/mol | Calculated |
| Appearance | Expected to be a liquid at room temperature | Based on similar aliphatic aminonitriles |
| Boiling Point | Not experimentally determined. | - |
| Density | Not experimentally determined. | - |
| Solubility | Predicted to be soluble in organic solvents. | General solubility of similar compounds |
Synthesis of 2-(Methylamino)pentanenitrile: The Strecker Reaction
The most common and direct method for the synthesis of α-aminonitriles is the Strecker reaction.[2][3][4] This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. For the synthesis of 2-(methylamino)pentanenitrile, pentanal would be the starting aldehyde, with methylamine as the amine and a cyanide salt (e.g., sodium or potassium cyanide) or trimethylsilyl cyanide (TMSCN) as the cyanide source.[5][6]
Reaction Scheme:
Caption: Strecker synthesis of 2-(methylamino)pentanenitrile.
Experimental Protocol: Strecker Synthesis
Caution: This reaction involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Pentanal
-
Methylamine hydrochloride
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride (1.0 eq) and sodium cyanide (1.0 eq) in a mixture of methanol and water.[7]
-
Cool the solution in an ice bath.
-
Slowly add pentanal (0.9 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(methylamino)pentanenitrile.
Purification of 2-(Methylamino)pentanenitrile
Purification of aminonitriles can be challenging due to their basicity and potential for decomposition.[1] Column chromatography on silica gel is a common method, but the acidic nature of silica can lead to streaking and degradation. To mitigate this, a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is recommended.[8]
Protocol for Flash Column Chromatography:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane), containing a constant small percentage (e.g., 0.5-1%) of triethylamine.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
Due to the lack of published experimental spectra for 2-(methylamino)pentanenitrile, this section provides protocols and expected spectral characteristics based on the analysis of similar aliphatic aminonitriles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9]
Expected ¹H NMR Spectral Features:
-
-CH(CN)NH- proton: A multiplet, likely a triplet or quartet depending on the coupling with the adjacent CH₂ and NH protons, is expected. Its chemical shift would be in the region of 3.0-4.0 ppm.
-
-NHCH₃ protons: A singlet or a doublet (if coupled to the NH proton) around 2.2-2.8 ppm.
-
-CH₂- chain protons: A series of multiplets in the range of 1.2-1.8 ppm.
-
Terminal -CH₃ protons: A triplet around 0.8-1.0 ppm.
-
-NH- proton: A broad singlet, the chemical shift of which is concentration-dependent, typically between 1.0-3.0 ppm. This peak will disappear upon D₂O exchange.[10]
Expected ¹³C NMR Spectral Features:
-
-C≡N carbon: A signal in the range of 115-125 ppm.
-
-CH(CN)NH- carbon: A signal around 40-55 ppm.
-
-NHCH₃ carbon: A signal around 30-40 ppm.
-
-CH₂- chain carbons: Signals in the aliphatic region of 10-40 ppm.
-
Terminal -CH₃ carbon: A signal around 10-15 ppm.
Experimental Protocol for NMR Analysis:
-
Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Perform a D₂O exchange experiment to confirm the assignment of the NH proton. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11]
Expected IR Absorption Bands:
-
-C≡N stretch: A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ for saturated aliphatic nitriles.[12]
-
N-H stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.[10]
-
C-H stretch (aliphatic): Strong absorption bands just below 3000 cm⁻¹.
-
C-N stretch: An absorption in the range of 1000-1250 cm⁻¹.[10]
Experimental Protocol for IR Analysis:
-
If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid sample directly on the ATR crystal.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectral Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (112.17 g/mol ). Due to the nitrogen rule, an odd molecular weight is expected for a compound with an odd number of nitrogen atoms.[13][14]
-
Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion.[13] For 2-(methylamino)pentanenitrile, the major fragmentation would likely involve the loss of a propyl radical (CH₃CH₂CH₂•) to give a fragment at m/z 70.
Experimental Protocol for GC-MS Analysis:
-
Dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer for analysis.
Reactivity and Synthetic Applications
α-Aminonitriles are versatile synthetic intermediates.[15][16][17]
Diagram of Reactivity Pathways:
Caption: Key synthetic transformations of 2-(methylamino)pentanenitrile.
-
Hydrolysis to α-Amino Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the corresponding α-amino acid, in this case, N-methyl-norvaline.[2]
-
Reduction to 1,2-Diamines: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), affording a 1,2-diamine.[15]
-
Precursors to Heterocycles: The bifunctional nature of α-aminonitriles makes them valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.[16]
Safety and Handling
2-(Methylamino)pentanenitrile is classified with several hazards.[1]
Table 2: GHS Hazard Classifications
| Hazard Class | Hazard Statement | Signal Word |
| Flammable liquids (Category 4) | H227: Combustible liquid | Warning |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Danger |
| Specific target organ toxicity — single exposure (Category 3) | H336: May cause drowsiness or dizziness | Warning |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Toxicological Information:
Aminonitriles can be metabolized to release cyanide, which is a potent toxin.[18] Therefore, exposure should be minimized, and appropriate emergency procedures should be in place when handling this class of compounds.
Conclusion
2-(Methylamino)pentanenitrile represents a potentially valuable building block in organic synthesis. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis, purification, characterization, and safe handling based on the established chemistry of α-aminonitriles. The detailed protocols and expected analytical data herein are intended to empower researchers to confidently work with this and related molecules in their pursuit of novel chemical entities.
References
-
2-(methylamino)pentanenitrile — Chemical Substance Information. NextSDS. [Link]
-
Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. [Link]
-
Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. (2018, April 26). [Link]
-
Grundke, C., Vierengel, N., & Opatz, T. (2020). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. The Chemical Record, 20(9), 989–1016. [Link]
-
Purification of aminonitrile. Reddit. (2022, August 9). [Link]
-
Usman, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6533. [Link]
-
North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. Science of Synthesis, 19, 385-413. [Link]
-
Li, G.-F., Wang, P.-Z., Xiao, W.-J., & Chen, J.-R. (2025). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 27(11), 2918-2923. [Link]
-
AMINOMALONONITRILE p-TOLUENESULFONATE. Organic Syntheses Procedure. [Link]
-
Lacy, T. L. (1990). Comparative toxicities of aminonitriles. ScholarWorks @ UTRGV. [Link]
-
Choughuley, A. S. U., & Subbaraman, A. S. (1974). Aminonitriles: possible role in chemical evolution. PubMed. [Link]
-
Al-Omran, F., et al. (2007). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD. HETEROCYCLES, 75(1), 145. [Link]
-
Glaser, B., & Amelung, W. (2002). Mass spectrometric characterization of amino sugar aldononitrile acetate derivatives used for isotope enrichment assessment of microbial residues. ResearchGate. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018, November 12). [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Salunkhe, S. D., & Ramana, C. V. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(4), 1837–1840. [Link]
-
Reddy, B. V. S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]
-
Gangwar, S., et al. (2017). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate. [Link]
-
Kelly, P. P., et al. (2020). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. PMC. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Video: Mass Spectrometry of Amines. JoVE. (2023, April 30). [Link]
-
Basiuk, V. A. (2006). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. ResearchGate. [Link]
-
Usman, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. (2024, March 24). [Link]
-
ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. Rasayan Journal of Chemistry. [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. PubMed. [Link]
-
Nauth, A. M., & Opatz, T. (2019). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. [Link]
-
The ozonolysis of primary aliphatic amines in fine particles. ACP. [Link]
-
Spectroscopy of Amines. NC State University Libraries. [Link]
-
One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. [Link]
-
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). [Link]
-
NMR Spectroscopy. MSU chemistry. [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. (2019, July 1). [Link]
-
2-Methyl-2-(trimethylsiloxy)pentan-3-one. Organic Syntheses Procedure. [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]
-
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. reddit.com [reddit.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. instanano.com [instanano.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. jove.com [jove.com]
- 14. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. "Comparative toxicities of aminonitriles" by Timothy Lester Lacy [scholarworks.utrgv.edu]
